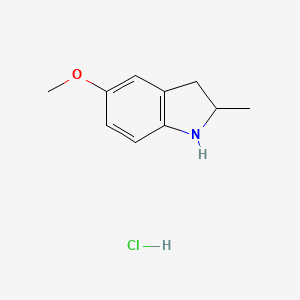
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium acetate for arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions using a palladium acetate catalyst can produce arylated indole derivatives .
Scientific Research Applications
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of myeloperoxidase, it binds to the enzyme’s active site, preventing it from catalyzing the chlorination of substrates . This inhibition can be studied to understand the enzyme’s role in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methylindole: A closely related compound with similar chemical properties.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Another indole derivative with distinct chemical reactivity.
Uniqueness
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit myeloperoxidase sets it apart from other indole derivatives .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-8-6-9(12-2)3-4-10(8)11-7;/h3-4,6-7,11H,5H2,1-2H3;1H |
InChI Key |
BZXNWDOBMVALNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















